![molecular formula C16H13ClN2O3 B12624165 1-[(4-Chloro-2-methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid CAS No. 920019-71-2](/img/structure/B12624165.png)
1-[(4-Chloro-2-methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Chloro-2-methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a 4-chloro-2-methoxyphenyl group attached to the indazole core, making it a unique and potentially bioactive molecule.
Vorbereitungsmethoden
The synthesis of 1-[(4-Chloro-2-methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-methoxybenzyl chloride and indazole-3-carboxylic acid.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where the 4-chloro-2-methoxybenzyl chloride reacts with indazole-3-carboxylic acid in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions to enhance yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
1-[(4-Chloro-2-methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to modify the functional groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and catalysts such as palladium on carbon (Pd/C). The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[(4-Chloro-2-methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound’s potential bioactivity makes it a candidate for studying its effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-[(4-Chloro-2-methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Vergleich Mit ähnlichen Verbindungen
1-[(4-Chloro-2-methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid can be compared with other indazole derivatives, such as:
Indole-3-carboxylic acid: Similar in structure but lacks the chloro and methoxy substituents.
1H-Indazole-3-carboxylic acid: The parent compound without the 4-chloro-2-methoxyphenyl group.
4-Chloro-2-methoxybenzoic acid: Contains the 4-chloro-2-methoxyphenyl group but lacks the indazole core.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
920019-71-2 |
|---|---|
Molekularformel |
C16H13ClN2O3 |
Molekulargewicht |
316.74 g/mol |
IUPAC-Name |
1-[(4-chloro-2-methoxyphenyl)methyl]indazole-3-carboxylic acid |
InChI |
InChI=1S/C16H13ClN2O3/c1-22-14-8-11(17)7-6-10(14)9-19-13-5-3-2-4-12(13)15(18-19)16(20)21/h2-8H,9H2,1H3,(H,20,21) |
InChI-Schlüssel |
JWRDCYCNGJWRSN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)Cl)CN2C3=CC=CC=C3C(=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[[4-(4-bromo-2-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]acetate](/img/structure/B12624085.png)
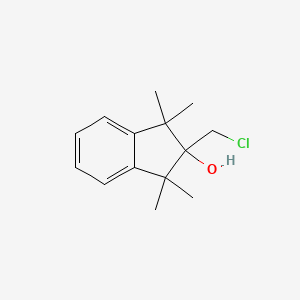

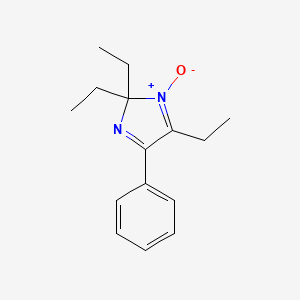
![Piperazine, 1-(2-methoxyphenyl)-4-[(4-pentylphenyl)sulfonyl]-](/img/structure/B12624100.png)
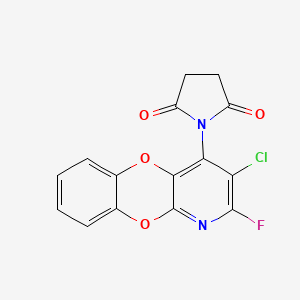
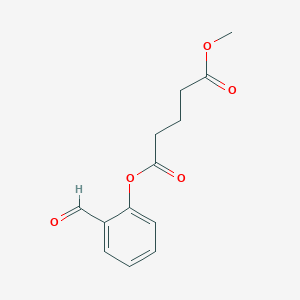
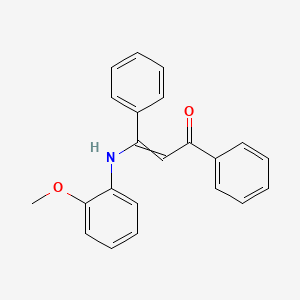
![4-[5-(3-methylphenyl)-2-(3-nitrophenyl)-4,6-dioxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenyl benzoate](/img/structure/B12624153.png)
![[2-Oxo-4-(trifluoromethyl)chromen-7-yl] 4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B12624155.png)
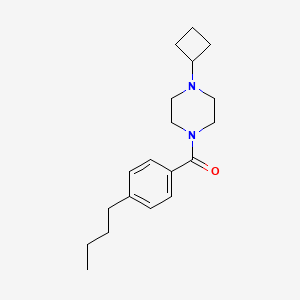
![1H-Pyrrolo[2,3-b]pyridine, 5-(1,4-dioxaspiro[4.5]dec-8-yl)-3-iodo-1-(phenylsulfonyl)-](/img/structure/B12624166.png)
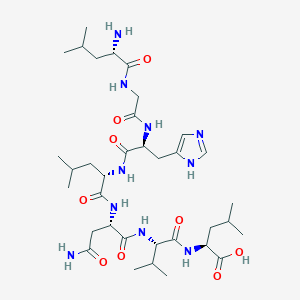
![1,3-Bis[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B12624177.png)
